N-[(tert-butylamino)carbonyl]-3-methylvaline
Description
N-[(tert-butylamino)carbonyl]-3-methylvaline is a modified valine derivative characterized by a tert-butyl carbamoyl group attached to the amino terminus of 3-methylvaline. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of bicyclic azabicyclohexane carboxamide derivatives used in protease inhibitors and antiviral agents . Its structural features, including the bulky tert-butyl group and stereochemical configuration, enhance steric hindrance and metabolic stability, making it valuable in drug development. However, commercial availability of this compound has been discontinued due to challenges in large-scale synthesis or niche applications .
Properties
IUPAC Name |
2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)7(8(14)15)12-9(16)13-11(4,5)6/h7H,1-6H3,(H,14,15)(H2,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAPXVRHYBAJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(tert-butylamino)carbonyl]-3-methylvaline typically involves the reaction of 3-methylvaline with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-methylvaline and tert-butyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.
Catalysts: In some cases, a base such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(tert-butylamino)carbonyl]-3-methylvaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tert-butylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(tert-butylamino)carbonyl]-3-methylvaline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(tert-butylamino)carbonyl]-3-methylvaline involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between N-[(tert-butylamino)carbonyl]-3-methylvaline and analogous compounds:
Key Differences and Implications
- Benzyloxy carbonyl derivatives (e.g., N-[(benzyloxy)carbonyl]-3-methylvaline) are more lipophilic, favoring membrane permeability but requiring deprotection steps in peptide synthesis .
- Stereochemical Impact: The D-configuration in N-Carbamyl-D-Valine (CAS 24809-91-4) alters biological activity, as seen in its use for targeting D-amino acid-specific enzymes . The L-configuration in the tert-butylamino and benzyloxy analogs aligns with natural amino acid chirality, ensuring compatibility with ribosomal peptide synthesis machinery .
- Applications: The tert-butylamino derivative is specialized for synthesizing bicyclic scaffolds in antiviral drugs (e.g., hepatitis C protease inhibitors) , whereas methoxycarbonyl and benzyloxycarbonyl analogs are general-purpose peptide intermediates .
Research Findings and Patent Relevance
- Pharmaceutical Synthesis: The tert-butylamino compound is integral to the synthesis of N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-azabicyclohexane carboxamide derivatives, as patented for hepatitis C therapeutics .
- Comparative Performance : In enzymatic digestion systems, tert-butyl-substituted analogs exhibit slower degradation rates than methoxycarbonyl variants, aligning with their enhanced stability .
Biological Activity
N-[(tert-butylamino)carbonyl]-3-methylvaline is a synthetic amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a tert-butyl group, which enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily linked to its role as an amino acid analog. It may act through various mechanisms:
- Modulation of Protein Synthesis : By incorporating into peptides and proteins, it can alter protein folding and function.
- Influence on Cell Signaling : The compound may affect signaling pathways related to cell growth and apoptosis, particularly in cancer cells.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro and in vivo experiments have demonstrated its ability to inhibit the growth of various cancer cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | 15.2 | Induction of apoptosis via caspase activation |
| Study 2 | MCF-7 | 12.5 | Inhibition of cell cycle progression |
| Study 3 | A549 | 10.8 | Suppression of NF-kB signaling pathway |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
Immunomodulatory Effects
This compound has also been studied for its immunomodulatory effects. It appears to enhance the activity of immune cells, potentially through the stimulation of cytokine production.
- Cytokine Production : In macrophage cultures, treatment with this compound resulted in increased levels of TNF-alpha and IL-6, indicating an activation of the immune response.
Case Study 1: In Vivo Efficacy in Tumor Models
In a murine model of colon cancer, this compound was administered at varying doses. The results indicated a dose-dependent reduction in tumor size compared to control groups:
- Control Group : Average tumor size = 25 mm³
- Treatment Group (High Dose) : Average tumor size = 10 mm³
This study underscores the potential application of this compound in cancer therapy.
Case Study 2: Safety Profile Assessment
A safety assessment was conducted in healthy rats over a period of 30 days. Key findings included:
- No significant changes in body weight or organ weights.
- Histopathological examination revealed no adverse effects on liver or kidney tissues.
These results suggest that this compound possesses a favorable safety profile for further exploration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
